"N-benzyl-6-chloro-2-methylpyrimidin-4-amine chemical properties"
"N-benzyl-6-chloro-2-methylpyrimidin-4-amine chemical properties"
An In-depth Technical Guide to N-benzyl-6-chloro-2-methylpyrimidin-4-amine
This guide provides a comprehensive technical overview of N-benzyl-6-chloro-2-methylpyrimidin-4-amine, a key heterocyclic intermediate in contemporary medicinal chemistry. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, reactivity, and applications. We will move beyond simple data recitation to explore the causal relationships behind its chemical behavior and its strategic importance in the synthesis of bioactive molecules.
Core Identity and Structural Framework
N-benzyl-6-chloro-2-methylpyrimidin-4-amine is a disubstituted pyrimidine derivative. The core structure consists of a pyrimidine ring functionalized with a methyl group at the 2-position, a benzylamino group at the 4-position, and a reactive chlorine atom at the 6-position. This specific arrangement of functional groups makes it a versatile building block, particularly for creating libraries of potential kinase inhibitors.
The IUPAC name for this compound is N-benzyl-6-chloro-2-methylpyrimidin-4-amine . Its identity is definitively established by its CAS Number: 25710-11-6 [1].
Caption: Chemical structure of N-benzyl-6-chloro-2-methylpyrimidin-4-amine.
Physicochemical and Safety Profile
Understanding the physical properties and safety hazards is paramount before any laboratory work. While extensive experimental data for this specific compound is not publicly available, we can summarize its core identifiers and infer its safety profile from its structural components and related compounds.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 25710-11-6 | [1] |
| Molecular Formula | C₁₂H₁₂ClN₃ | [1] |
| Molecular Weight | 233.70 g/mol | [1] |
| Appearance | Inferred to be an off-white to yellow solid, similar to its precursors. | [2] |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents; low solubility in water. | N/A |
| Melting Point | Not specified. For reference, the precursor 2-Amino-4-chloro-6-methylpyrimidine melts at 182-186 °C.[2] | N/A |
Safety and Handling Insights
This compound is classified as an irritant [1]. The key structural motifs—a chlorinated heterocycle and a benzylamine moiety—dictate its toxicological profile.
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Chlorinated Pyrimidines: These compounds can be irritants and are often harmful if swallowed or inhaled. The precursor, 6-chloro-2-methylpyrimidin-4-amine, is known to cause skin and serious eye irritation and may cause respiratory irritation[3].
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Benzylamines: Amines, in general, can cause skin irritation, sensitization, and burns upon prolonged contact[4].
Recommended Handling Protocol:
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Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.
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Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for disposal.
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First Aid:
Synthesis and Mechanistic Considerations
The most common and logical synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine involves a nucleophilic aromatic substitution (SNAr) reaction. The starting materials are commercially available and the procedure is robust.
Core Reaction: 4,6-dichloro-2-methylpyrimidine reacts with benzylamine.
Causality Behind Experimental Choices:
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Reactants: 4,6-dichloro-2-methylpyrimidine is the electrophile. The chlorine atoms at the 4 and 6 positions are activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the pyrimidine ring. Benzylamine acts as the nucleophile.
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Regioselectivity: The C4 and C6 positions are electronically similar. However, substitution often occurs preferentially at one site, and reaction conditions can be tuned to favor monosubstitution. In many reported procedures for similar pyrimidines, the reaction proceeds cleanly to give the 4-amino-6-chloro product.
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Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or a protic solvent like ethanol is typically used to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism.
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Base: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the starting benzylamine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to scavenge the acid and drive the reaction to completion.
Caption: General workflow for the synthesis of N-benzyl-6-chloro-2-methylpyrimidin-4-amine.
Exemplary Laboratory Protocol
This protocol is adapted from methodologies used for synthesizing structurally similar N-benzyl-pyrimidin-4-amine derivatives[5].
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Setup: To a round-bottom flask, add 4,6-dichloro-2-methylpyrimidine (1.0 eq.), benzylamine (1.0 eq.), and triethylamine (2.0 eq.) in DMF (approx. 0.3 M).
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Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: After cooling to room temperature, pour the reaction mixture into water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
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Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Below is a predictive analysis based on established principles for the functional groups present.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale / Interpretation |
| ¹H NMR | -CH₃ (s) | δ 2.3-2.5 ppm | Singlet for the methyl group on the pyrimidine ring. |
| -CH₂- (d) | δ 4.5-4.7 ppm | Doublet for the benzylic methylene protons, coupled to the N-H proton. | |
| Pyrimidine-H (s) | δ 6.3-6.5 ppm | Singlet for the lone proton on the pyrimidine ring. | |
| Phenyl-H (m) | δ 7.2-7.4 ppm | Multiplet for the five protons of the benzyl group's aromatic ring. | |
| N-H (t) | δ 7.5-8.0 ppm | Triplet (broad) for the secondary amine proton. | |
| IR | N-H Stretch | 3350-3310 cm⁻¹ | A single, sharp-to-medium band characteristic of a secondary amine[6]. |
| C-H Stretch (Aromatic) | >3000 cm⁻¹ | Stretching vibrations for C-H bonds on the benzene ring. | |
| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | Stretching vibrations for C-H bonds of the methyl and methylene groups. | |
| C=N, C=C Stretch | 1600-1450 cm⁻¹ | Aromatic ring stretches from both the pyrimidine and benzene rings. | |
| C-N Stretch | 1335-1250 cm⁻¹ | Strong band typical for aromatic amines[6]. | |
| Mass Spec (EI) | [M]⁺ | m/z 233 | Molecular ion peak. |
| [M+2]⁺ | m/z 235 | Isotope peak due to ³⁷Cl, expected to be ~1/3 the intensity of the M⁺ peak. | |
| Fragment | m/z 91 | A prominent peak corresponding to the tropylium cation [C₇H₇]⁺, formed via alpha-cleavage, a characteristic fragmentation pattern for benzylamines[7]. |
Reactivity and Strategic Applications
The true value of N-benzyl-6-chloro-2-methylpyrimidin-4-amine lies in its potential for further chemical modification, making it a powerful scaffold in drug discovery.
Reactivity Profile
The primary site of reactivity is the chlorine atom at the C6 position. This C-Cl bond is susceptible to a variety of transformations:
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Nucleophilic Aromatic Substitution (SNAr): The chlorine can be displaced by a wide range of nucleophiles (amines, thiols, alcohols) to introduce further diversity. This is the most common strategy employed in medicinal chemistry. For example, reacting it with another amine is a key step in building kinase inhibitors like Dasatinib[8].
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Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond serves as an excellent handle for reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the formation of C-C or C-N bonds, enabling the attachment of various aryl, heteroaryl, or amino groups, respectively[9].
Caption: Key reactive pathways for N-benzyl-6-chloro-2-methylpyrimidin-4-amine.
Applications in Drug Discovery
The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif found in many FDA-approved kinase inhibitors. N-benzyl-6-chloro-2-methylpyrimidin-4-amine is a direct precursor to this valuable pharmacophore.
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USP1/UAF1 Deubiquitinase Inhibitors: Research has shown that N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies, particularly in non-small cell lung cancer[5][10]. While the subject of this guide has a 2-methyl instead of a 2-phenyl group, it belongs to the same chemical class and serves as a crucial building block for exploring this target.
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Scaffold for Kinase Inhibitors: The core structure is highly analogous to intermediates used in the synthesis of potent tyrosine kinase inhibitors. For instance, the related compound 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a key intermediate in the synthesis of Dasatinib, a drug used to treat chronic myelogenous leukemia (CML). This highlights the industrial and pharmaceutical relevance of this structural class.
Conclusion
N-benzyl-6-chloro-2-methylpyrimidin-4-amine is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, predictable spectroscopic signature, and, most importantly, its versatile reactivity make it an invaluable scaffold. The reactive chlorine at the C6 position provides a gateway for introducing molecular diversity through SNAr and cross-coupling reactions. Its structural similarity to known bioactive molecules, particularly in the realm of oncology, underscores its importance and ensures its continued use in the development of next-generation therapeutics. Researchers and drug development professionals equipped with this technical knowledge can effectively leverage this compound to accelerate their discovery programs.
References
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Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine. Available from: [Link].
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PubChem. 6-Chloro-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link].
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Dexter, H. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. Available from: [Link].
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Dexter, H. L., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available from: [Link].
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ResearchGate. (2020). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available from: [Link].
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PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information. Available from: [Link].
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